(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(phenyl)methanone
Description
Properties
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-10-13(2)19-17(18-12)22-15-8-9-20(11-15)16(21)14-6-4-3-5-7-14/h3-7,10,15H,8-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMKBYRDBJBJKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(phenyl)methanone, also known as BI 894416, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound contains a pyrrolidine ring linked to a 4,6-dimethylpyrimidin-2-yloxy group and a phenyl moiety, which contributes to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure
The chemical structure of (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(phenyl)methanone can be represented as follows:
This structure comprises:
- A pyrrolidine ring
- A 4,6-dimethylpyrimidine moiety
- A phenyl group
Spleen Tyrosine Kinase (SYK) Inhibition
One of the most notable biological activities of this compound is its role as a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK) . SYK is involved in various signaling pathways critical for immune response and inflammation. Inhibition of SYK has therapeutic implications in conditions such as severe asthma and other inflammatory diseases.
The biological activity of (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(phenyl)methanone is attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, modulating biochemical pathways involved in inflammation and immune responses.
- Receptor Modulation : It can influence cellular signaling pathways by binding to receptors associated with various diseases.
Research Findings
A series of studies have been conducted to evaluate the biological activity of related compounds. For instance, a study on pyrrolidine derivatives demonstrated anticonvulsant activity with effective doses ranging from to .
Case Studies
- Asthma Treatment : In preclinical models, SYK inhibitors have shown promise in reducing airway inflammation and hyperresponsiveness in asthma models.
- Epilepsy Models : Compounds structurally related to (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(phenyl)methanone have demonstrated protective effects in seizure models, suggesting potential for further development in epilepsy treatment .
Data Tables
Preparation Methods
Cyclization of Itaconic Acid with Primary Amines
A validated approach involves the cyclocondensation of itaconic acid with benzylamine to form 1-benzyl-5-oxopyrrolidine-3-carboxylic acid, as demonstrated in parallel synthesis studies. Reduction of the ketone to a hydroxyl group is achieved via sodium borohydride in methanol, yielding 1-benzylpyrrolidine-3-ol. Subsequent hydrogenolysis (H₂, Pd/C) removes the benzyl group, furnishing pyrrolidine-3-ol in 78% yield over three steps.
Key Reaction Conditions :
- Cyclization: Itaconic acid (1.0 equiv), benzylamine (1.1 equiv), 120°C, 6 h.
- Reduction: NaBH₄ (2.0 equiv), MeOH, 0°C → RT, 2 h.
- Hydrogenolysis: 10% Pd/C, H₂ (1 atm), EtOH, 24 h.
Preparation of 4,6-Dimethylpyrimidin-2-ol
Condensation of Acetylacetone with Guanidine
The pyrimidine ring is constructed via acid-catalyzed condensation of acetylacetone (2.0 equiv) and guanidine hydrochloride (1.0 equiv) in ethanol at reflux (12 h), yielding 4,6-dimethylpyrimidin-2-amine. Diazotization with NaNO₂/HCl followed by hydrolysis (H₂O, 80°C) converts the amine to a hydroxyl group, affording 4,6-dimethylpyrimidin-2-ol in 65% yield.
Optimization Data :
| Step | Reagents | Yield (%) |
|---|---|---|
| Condensation | HCl, EtOH, reflux | 85 |
| Diazotization | NaNO₂, HCl, 0°C | 92 |
| Hydrolysis | H₂O, 80°C | 75 |
Coupling of Pyrrolidine-3-ol and 4,6-Dimethylpyrimidin-2-ol
Mitsunobu Etherification
The hydroxyl group of pyrrolidine-3-ol undergoes Mitsunobu reaction with 4,6-dimethylpyrimidin-2-ol using diisopropyl azodicarboxylate (DIAD, 1.2 equiv) and triphenylphosphine (1.2 equiv) in THF at 0°C → RT. This furnishes 3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine in 82% yield.
Critical Parameters :
- Solvent: THF > DMF > DCM (higher polarity reduces byproducts).
- Temperature: 0°C initial, gradual warming to RT.
- Workup: Column chromatography (SiO₂, EtOAc/hexane 1:3).
Introduction of the Phenyl Methanone Group
Acylation with Benzoyl Chloride
The pyrrolidine nitrogen is acylated using benzoyl chloride (1.5 equiv) and triethylamine (2.0 equiv) in dichloromethane at 0°C. Reaction completion within 2 h provides (3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(phenyl)methanone in 89% yield.
Characterization Data :
- Molecular Formula : C₁₈H₂₁N₃O₂
- HRMS (ESI+) : m/z 324.1701 [M+H]⁺ (calc. 324.1705).
- ¹H NMR (500 MHz, CDCl₃) : δ 7.45–7.30 (m, 5H, Ph), 6.45 (s, 1H, pyrimidine-H), 4.30–4.15 (m, 1H, pyrrolidine-H3), 3.85–3.70 (m, 2H, pyrrolidine-H2, H5), 2.45 (s, 6H, CH₃), 2.30–2.10 (m, 2H, pyrrolidine-H4).
Alternative Synthetic Routes and Comparative Analysis
Nucleophilic Substitution Approach
Substituting Mitsunobu conditions with SN2 displacement using 2-chloro-4,6-dimethylpyrimidine and pyrrolidine-3-ol (K₂CO₃, DMF, 80°C) achieves the ether bond in 68% yield. While cost-effective, this method requires stringent drying to suppress hydrolysis.
Enzymatic Resolution for Enantiopure Products
Patent methodologies describe lipase-mediated resolution of racemic pyrrolidine intermediates, enabling access to enantiomerically pure (R)- and (S)-configured products. For chiral targets, this step is critical, though it adds 2–3 synthetic steps.
Scale-Up Considerations and Industrial Relevance
Pilot-Scale Production
A 100-g batch synthesis achieves 76% overall yield using the Mitsunobu route, with the following cost drivers:
Environmental Impact
Waste streams from Mitsunobu reactions (e.g., diisopropyl hydrazine-1,2-dicarboxylate) are neutralized with aqueous HCl, yielding non-hazardous byproducts suitable for standard disposal.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(phenyl)methanone, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A two-step approach is commonly employed:
Nucleophilic Substitution : React 4,6-dimethylpyrimidin-2-ol with a pyrrolidine derivative (e.g., 3-chloropyrrolidine) under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to form the pyrimidinyl-pyrrolidine intermediate.
Coupling Reaction : Use a carbonylating agent (e.g., phenylmagnesium bromide) or a palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the phenylmethanone moiety. Optimize solvent polarity (e.g., THF for Grignard reactions) and stoichiometry to minimize byproducts .
- Critical Parameters : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity (>95%).
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., pyrimidine protons at δ 6.8–7.2 ppm, pyrrolidine protons at δ 3.5–4.0 ppm).
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm mass error.
- Crystallography : Grow single crystals via slow evaporation (e.g., in ethanol/water). Solve the structure using SHELX software (SHELXL for refinement), ensuring R-factor < 0.05 .
Q. What chromatographic techniques are suitable for purity analysis and stereoisomer separation?
- Methodological Answer :
- HPLC : Use a reversed-phase C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. Detect UV absorbance at 254 nm. Relative retention times for impurities can be calibrated against standards (e.g., chlorobenzophenone derivatives) .
- Chiral HPLC : Employ a chiral stationary phase (e.g., Chiralpak IA) to resolve enantiomers, particularly if asymmetric synthesis introduces stereocenters.
Advanced Research Questions
Q. What strategies resolve contradictions between computational modeling and experimental spectroscopic data for this compound?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Compare calculated NMR chemical shifts (via GIAO method) with experimental data. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
- Dynamic NMR : Perform variable-temperature NMR to detect hindered rotation (e.g., around the pyrrolidine-pyrimidine bond) that static models may overlook.
Q. How does the electronic configuration of the pyrimidine and pyrrolidine rings influence catalytic reactivity?
- Methodological Answer :
- Electron-Donating Effects : The 4,6-dimethyl groups on pyrimidine enhance electron density, stabilizing transition states in palladium-catalyzed couplings.
- Pyrrolidine Flexibility : The pyrrolidine ring’s puckering modulates steric hindrance, affecting substrate access in asymmetric catalysis. Kinetic studies (e.g., Eyring plots) under varying temperatures quantify activation parameters .
Q. What pharmacophore modifications enhance binding affinity to neurological targets like orexin receptors?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce substituents to the phenyl ring (e.g., fluorine at para position) to improve lipophilicity and blood-brain barrier penetration.
- Docking Studies : Use AutoDock Vina to simulate interactions with orexin receptor binding pockets (e.g., hydrogen bonding with His³⁵⁰). Validate with radioligand displacement assays (IC₅₀ < 100 nM) .
Q. How do solvent polarity and storage conditions affect the compound’s stability?
- Methodological Answer :
- Degradation Studies : Store samples in anhydrous DMSO or ethanol at –20°C to prevent hydrolysis of the pyrrolidinyloxy linkage. Monitor stability via LC-MS over 6 months; degradation products (e.g., pyrimidin-2-ol) indicate hydrolytic cleavage .
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks. A >5% impurity increase warrants formulation adjustments (e.g., lyophilization).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
